molecular formula C14H23N5 B11750290 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11750290
M. Wt: 261.37 g/mol
InChI Key: DGRKXXHDTLWQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with ethyl and isopropyl groups through alkylation reactions.

    Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with new functional groups.

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine stands out due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-18-9-13(7-16-18)6-15-8-14-10-19(11(2)3)17-12(14)4/h7,9-11,15H,5-6,8H2,1-4H3

InChI Key

DGRKXXHDTLWQBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.